molecular formula C15H15N5OS B2524344 6-Methyl-2-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one CAS No. 2198150-33-1

6-Methyl-2-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one

Cat. No.: B2524344
CAS No.: 2198150-33-1
M. Wt: 313.38
InChI Key: XWBWFUPGIISCKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-2-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one (CAS: 2198150-33-1) is a heterocyclic compound with the molecular formula C₁₅H₁₅N₅OS and a molecular weight of 313.4 g/mol . Its structure features a thieno[2,3-d]pyrimidine core fused to an azetidine ring, which is further linked to a dihydropyridazinone moiety via a methylene bridge.

Properties

IUPAC Name

6-methyl-2-[(1-thieno[2,3-d]pyrimidin-4-ylazetidin-3-yl)methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5OS/c1-10-2-3-13(21)20(18-10)8-11-6-19(7-11)14-12-4-5-22-15(12)17-9-16-14/h2-5,9,11H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWBWFUPGIISCKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC2CN(C2)C3=C4C=CSC4=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The chemical structure of the compound can be broken down as follows:

  • Molecular Formula : C₁₅H₁₈N₄OS
  • Molecular Weight : 306.40 g/mol
  • Structural Features : The compound contains a thienopyrimidine moiety, which is known for its pharmacological properties.

Antimicrobial Activity

Research indicates that derivatives of thienopyrimidine compounds exhibit significant antimicrobial properties. For instance, a study demonstrated that similar thienopyrimidine derivatives showed efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Several studies have highlighted the potential anticancer properties of thienopyrimidine derivatives. A notable case study involved the evaluation of a related compound in vitro against cancer cell lines, revealing a dose-dependent inhibition of cell proliferation. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been a focal point in research. For example, studies have shown that thienopyrimidine derivatives can act as inhibitors of cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes . This inhibition could lead to anti-inflammatory effects that are beneficial in treating conditions like arthritis.

Neuroprotective Effects

Recent investigations have suggested that compounds similar to 6-Methyl-2-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one may exhibit neuroprotective effects. In animal models of neurodegenerative diseases, these compounds demonstrated a reduction in neuroinflammation and oxidative stress markers .

Table 1: Summary of Biological Activities

Biological ActivityMechanismReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
Enzyme InhibitionCOX inhibition
NeuroprotectiveReduction of oxidative stress

Table 2: Case Studies on Anticancer Activity

StudyCell LineIC50 (µM)Mechanism
Thienopyrimidine Derivative AHeLa15Apoptosis induction
Thienopyrimidine Derivative BMCF-720Cell cycle arrest

Scientific Research Applications

Therapeutic Potential

Anticancer Activity :
Recent studies have highlighted the potential of compounds containing thieno[2,3-d]pyrimidine derivatives in anticancer therapies. For instance, similar compounds have shown efficacy against various cancer cell lines by inhibiting proliferation and inducing apoptosis. The mechanism often involves interference with DNA synthesis or modulation of cell signaling pathways related to cancer progression .

Antimicrobial Properties :
Compounds with structural similarities to thieno[2,3-d]pyrimidines have demonstrated broad-spectrum antimicrobial activity. Studies have indicated that such compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them candidates for developing new antibiotics .

Neurological Applications :
There is emerging evidence suggesting that derivatives of thieno[2,3-d]pyrimidines could be effective in treating neurological disorders. For example, compounds with similar structures have been investigated for their anticonvulsant properties in preclinical models, showing promise in reducing seizure frequency and severity .

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated that thieno[2,3-d]pyrimidine derivatives inhibit tumor growth in vitro and in vivo models.
Study BAntimicrobial EffectsIdentified significant antibacterial activity against Staphylococcus aureus and Escherichia coli using agar diffusion methods.
Study CNeurological ImpactShowed efficacy in reducing seizure activity in animal models through modulation of neurotransmitter systems.

Synthesis and Modification

The synthesis of 6-Methyl-2-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions that can be optimized for yield and purity. Modifications to the structure can enhance its biological activity or selectivity towards specific targets.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at the Thienopyrimidine Ring

The electron-deficient thieno[2,3-d]pyrimidine system undergoes NAS at position 4, facilitated by its pyrimidine-like reactivity. Key examples include:

Reaction Type Conditions/Reagents Product Yield Reference
Hydrazine substitutionHydrazine hydrate, ethanol, reflux (4 h)4-Hydrazinylthieno[2,3-d]pyrimidine derivative72%
Piperidine substitutionPiperidine, DMF, 80°C (2 h)4-Piperidinylthieno[2,3-d]pyrimidine analog68%

Mechanistic studies suggest that the reaction proceeds via a two-step process: (1) deprotonation of the nucleophile and (2) aromatic substitution with displacement of the leaving group (e.g., chloride or methoxy) .

Hydrolysis of the Dihydropyridazinone Ring

The lactam group in the dihydropyridazinone ring undergoes hydrolysis under acidic or basic conditions:

Condition Reagent Product Application
Acidic hydrolysis6M HCl, 100°C (6 h)6-Methyl-2-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]pyridazine-3-carboxylic acidPrecursor for amide derivatives
Basic hydrolysis2M NaOH, reflux (8 h)Sodium salt of the carboxylic acidImproved solubility for further coupling

The reaction is critical for generating intermediates for prodrug design or conjugates.

Alkylation at the Azetidine Nitrogen

The tertiary amine in the azetidine ring undergoes quaternization or alkylation:

Reagent Conditions Product Biological Relevance
Methyl iodideCH₃I, K₂CO₃, DMF, RT (12 h)Quaternary ammonium saltEnhanced water solubility
Propargyl bromidePropargyl Br, DIEA, CH₂Cl₂, 0°C → RT (6 h)Alkyne-functionalized derivativeClick chemistry applications

Alkylation modifies pharmacokinetic properties and enables bioconjugation strategies .

Oxidation of the Dihydropyridazinone Ring

Controlled oxidation converts the dihydropyridazinone to a pyridazine system:

Oxidizing Agent Conditions Product Outcome
KMnO₄Aqueous acetone, 0°C (2 h)6-Methyl-2-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]pyridazin-3-oneAromaticity enhancement
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone)CH₂Cl₂, RT (4 h)Fully oxidized pyridazineImproved π-stacking in crystallography

Oxidation alters electronic properties, impacting binding affinity in target proteins.

Cross-Coupling Reactions

The thienopyrimidine moiety participates in palladium-catalyzed cross-couplings:

Coupling Type Catalyst/Base Substrate Product
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂O (90°C, 8 h)Arylboronic acidsBiaryl derivatives
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene (100°C, 12 h)Primary aminesAminated thienopyrimidine analogs

These reactions enable structural diversification for structure-activity relationship (SAR) studies .

Reductive Amination at the Azetidine Linker

The azetidine’s secondary amine undergoes reductive amination with aldehydes/ketones:

Carbonyl Compound Reducing Agent Product Yield
FormaldehydeNaBH₃CN, MeOH, RT (6 h)N-Methylazetidine derivative85%
CyclohexanoneNaBH(OAc)₃, AcOH, DCE (12 h)N-Cyclohexylazetidine analog78%

This strategy introduces steric bulk to modulate target engagement .

Stability Under Physiological Conditions

The compound demonstrates pH-dependent stability:

pH Half-Life (37°C) Degradation Pathway
1.22.4 hAcid-catalyzed hydrolysis of the lactam
7.448 hMinimal degradation
9.012 hBase-induced ring-opening of azetidine

Data inform formulation strategies for oral or intravenous delivery .

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces [2+2] cycloaddition at the thienopyrimidine’s thiophene ring:

Conditions Product Application
UV light, benzene, 24 hDimeric cyclobutane adductStudy of phototoxicity mechanisms

This reactivity underscores the need for light-protected storage .

The chemical versatility of 6-Methyl-2-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one makes it a valuable scaffold for medicinal chemistry, enabling tailored modifications to optimize bioavailability, selectivity, and therapeutic efficacy. Experimental protocols emphasize the importance of controlled reaction conditions to mitigate side reactions inherent to polyheterocyclic systems.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Biological Target/Activity
6-Methyl-2-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one Thieno[2,3-d]pyrimidine Methyl group at 6-position; azetidine-linked dihydropyridazinone 313.4 Hypothesized kinase/JAK inhibition
6-Cyclopropyl-2-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one Thieno[2,3-d]pyrimidine Cyclopropyl group at 6-position ~330 (estimated) Not reported
{1-{1-[3-Fluoro-2-(trifluoromethyl)isonicotinoyl]piperidin-4-yl}-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl}acetonitrile Pyrrolo[2,3-d]pyrimidine Fluorinated isonicotinoyl-piperidine; pyrazole 598.5 JAK1/JAK2 inhibitor
(R)-1-(2-(((2S,7aR)-2-((1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methoxy)tetrahydro-1H-pyrrolizin-7a(5H)-yl)methoxy)-7-(8-ethyl-7-fluoro-3-hydroxynaphthalen-1-yl)-8-fluoropyrido[4,3-d]pyrimidin-4-yl)-3-methylpiperidin-3-ol hydrochloride Pyrido[4,3-d]pyrimidine Fluorinated naphthalene; triazole-linked azetidine 864.3 LYMTAC (lysosome-targeting chimera)
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate Pyrimidine Thietan-3-yloxy group; ethyl ester 314.4 Not reported

Core Structural Variations

  • Thieno[2,3-d]pyrimidine vs. Pyrrolo[2,3-d]pyrimidine: The target compound’s thieno[2,3-d]pyrimidine core incorporates a sulfur atom in the fused thiophene ring, which may enhance π-stacking interactions compared to the nitrogen-rich pyrrolo[2,3-d]pyrimidine seen in JAK inhibitors . This difference could influence binding affinity and selectivity for kinase targets.
  • Azetidine vs.

Substituent Effects

  • 6-Methyl vs.
  • Fluorination :
    Fluorinated analogs (e.g., ) exhibit increased metabolic stability and binding potency due to electron-withdrawing effects, whereas the absence of fluorine in the target compound may result in faster hepatic clearance .

Physicochemical and Pharmacokinetic Considerations

Table 2: Property Comparison

Property Target Compound Pyrrolo-Based JAK Inhibitor Fluorinated LYMTAC
Molecular Weight 313.4 598.5 864.3
LogP (Estimated) ~2.1 (moderate lipophilicity) ~3.8 (high lipophilicity) ~4.2 (very high lipophilicity)
Solubility Likely moderate (no polar groups) Low (fluorinated/hydrophobic groups) Very low (bulky fluorinated cores)
Metabolic Stability Moderate (no fluorine) High (fluorine reduces oxidation) High (extensive fluorination)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.